
N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1041602-66-7 . It is also known as tetrabutylammonium cyanobenzenesulfonamide. The compound has a molecular weight of 252.34 and its IUPAC name is N-(tert-butyl)(4-cyanophenyl)methanesulfonamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N2O2S . The InChI code for the compound is 1S/C12H16N2O2S/c1-12(2,3)14-17(15,16)9-11-6-4-10(8-13)5-7-11/h4-7,14H,9H2,1-3H3 .Scientific Research Applications
Sulfenic Acids Stability and Reactivity
Sulfenic acids, generated from compounds with tert-butyl and sulfonyl groups, show considerable stability in the gas phase, leading to potential applications in the study of their thermal behavior and electronic structure. This could imply the thermal stability and reactivity of N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide under similar conditions (Lacombe et al., 1996).
Antioxidant Activity
Quantum-chemical calculations have been applied to similar compounds, indicating their potential as antioxidants. This suggests that this compound could be explored for its antioxidant properties, contributing to its applications in materials science or medicinal chemistry (Xue et al., 2022).
Intermolecular Interactions
Research on tert-butylphenyl compounds has uncovered the shortest intermolecular C-H···H-C distance, emphasizing the role of London dispersion in molecular packing. This could inform the design and synthesis of new materials or molecular systems involving this compound, aiming at harnessing such weak interactions for structural or functional purposes (Rösel et al., 2017).
Catalytic Applications
The versatility of tert-butylsulfonamide as a nitrogen source in catalytic reactions, such as aminohydroxylation and aziridination of olefins, points to the potential use of this compound in similar catalytic frameworks. This compound could act as a precursor or intermediate in the synthesis of amines or other nitrogen-containing molecules (Gontcharov, Liu, & Sharpless, 1999).
Light-Emitting Devices
Tetraphenylmethane-based compounds have been synthesized for use in light-emitting devices, indicating the potential of this compound in the development of organic electronic materials. Its structural features could contribute to desirable electronic and optical properties for application in OLEDs or other photonic devices (Yeh et al., 2001).
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)14-17(15,16)9-11-6-4-10(8-13)5-7-11/h4-7,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQMWMYQFBEFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)


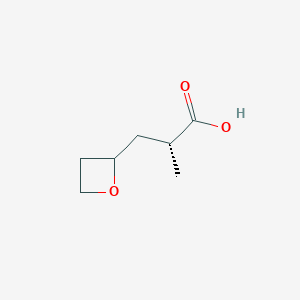
![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)
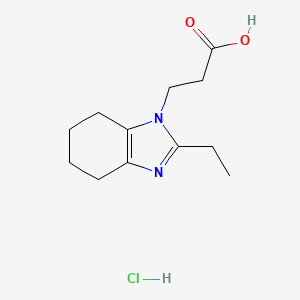
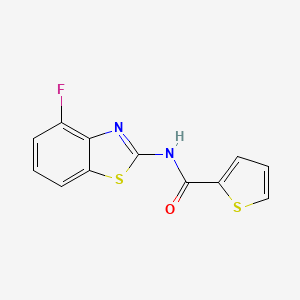

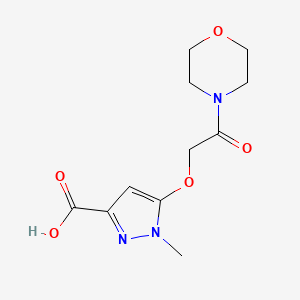
![3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2898291.png)
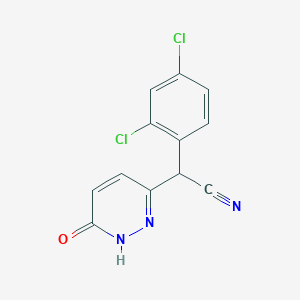


![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)